molecular formula C24H25N3O5 B2796734 N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-30-2

N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2796734
CAS RN: 872857-30-2
M. Wt: 435.48
InChI Key: QEVMVOQSRKEGLA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as EMIQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EMIQ is a derivative of indole-3-acetic acid (IAA), which is a naturally occurring plant hormone that regulates growth and development. EMIQ has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutics.

Scientific Research Applications

Chiral Oxazinoindoles Synthesis and Bioactivity

Chiral 1,4-Oxazino[4,3-a]indoles, bearing a structure that is reminiscent of the complexity seen in N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, are noted for their challenging synthesis and significant bioactive properties, including antidepressant, anti-inflammatory, and antitumor activities. Enantioselective synthesis of these scaffolds has been explored to evaluate their bioactive properties further (Dupeux & Michelet, 2022).

Bilastine and Pharmacokinetics

While not directly related, the study of Bilastine, a new generation antihistamine, reflects the ongoing interest in understanding the pharmacokinetics, pharmacodynamics, and analytical methods of complex molecules. Bilastine's chemical structure and its interactions highlight the importance of detailed chemical analysis in developing therapeutic agents (Sharma et al., 2021).

Behavioral Pharmacology of Novel Antagonists

Research into the behavioral pharmacology of novel compounds, such as the selective 5-hydroxytryptamine1B antagonist AR-A000002, showcases the potential of structurally complex molecules in treating anxiety and affective disorders. This illustrates the broader therapeutic potential of novel chemical entities in neuropsychiatric conditions (Hudzik et al., 2003).

Morpholine and Pyrans Derivatives

The pharmacological profile of morpholine derivatives, which share structural features with the molecule of interest, emphasizes their broad spectrum of activity. These studies underline the significance of chemical design in developing compounds with diverse pharmacological activities (Asif & Imran, 2019).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-2-32-21-10-6-4-8-19(21)25-24(30)23(29)18-15-27(20-9-5-3-7-17(18)20)16-22(28)26-11-13-31-14-12-26/h3-10,15H,2,11-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVMVOQSRKEGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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